1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is a chemical compound with the molecular formula C9H14ClF3N4O2S. It is known for its unique structure, which includes a trifluoromethyl group, a piperidine ring, and a pyrazole ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
- 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13F3N4O2S |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13F3N4O2S/c10-9(11,12)19(17,18)15-7-5-14-16(6-7)8-1-3-13-4-2-8/h5-6,8,13,15H,1-4H2 |
InChI Key |
SRIFDHDSGJGFPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.